molecular formula C21H19BrClN2O3P B2788718 5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt CAS No. 1171461-61-2

5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt

Cat. No. B2788718
CAS RN: 1171461-61-2
M. Wt: 493.72
InChI Key: VKKDUVHURWUNSC-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt, often referred to as BCIP, is a chromogenic substrate used for the detection of alkaline phosphatase . It is often used with INT or NBT to amplify the sensitivity of staining . The reaction product has a blue color and is insoluble in water .


Synthesis Analysis

BCIP is prepared synthetically . It is provided in two salt forms: the disodium salt which is soluble in water and the p-toluidine form which is soluble in dimethylformamide . These salt forms may be used to prepare a stock solution that in combination with NBT and a reaction buffer, form a substrate solution for alkaline phosphatase .


Molecular Structure Analysis

The empirical formula of BCIP is C8H6BrClNO4P . It has a molecular weight of 433.62 . The SMILES string representation is Cc1ccc(N)cc1.OP(O)(=O)Oc2c[nH]c3ccc(Br)c(Cl)c23 .


Chemical Reactions Analysis

BCIP serves as a substrate for alkaline phosphatase . When reacted with alkaline phosphatase, it produces an intense, insoluble black-purple precipitate . This reaction product can be visually detected .


Physical And Chemical Properties Analysis

BCIP is a powder form substance . It is soluble in DMF at 20 mg/mL and insoluble in water . The sodium salt form of BCIP is soluble in water .

Mechanism of Action

BCIP is used for the sensitive colorimetric detection of alkaline phosphatase activity . It is often used in immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) . 5-bromo-4-chloro-3-indoxyl is oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . It is also oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .

Safety and Hazards

When handling BCIP, personal protective equipment/face protection should be worn . Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided, and dust formation should be prevented .

Future Directions

BCIP continues to be a valuable tool in biochemical research, particularly in the colorimetric detection of alkaline phosphatase-labeled molecules . Its use in a variety of applications, including Northern Southern, and Western blotting, in situ hybridization, and immunohistochemistry, suggests that it will continue to be a key reagent in these fields .

properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl)oxy-phenylphosphinic acid;4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClNO3P.C7H9N/c15-10-6-7-11-13(14(10)16)12(8-17-11)20-21(18,19)9-4-2-1-3-5-9;1-6-2-4-7(8)5-3-6/h1-8,17H,(H,18,19);2-5H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKDUVHURWUNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N.C1=CC=C(C=C1)P(=O)(O)OC2=CNC3=C2C(=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrClN2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-3-indolyl phenyl phosphate, p-toluidine salt

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